Oric-101: A Technical Overview of Glucocorticoid Receptor Binding Affinity and Mechanism of Action
Oric-101: A Technical Overview of Glucocorticoid Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oric-101 is a potent and selective, non-steroidal antagonist of the glucocorticoid receptor (GR) that has been investigated for its potential in overcoming therapeutic resistance in various cancers. This document provides an in-depth technical guide on the binding affinity of Oric-101 to the glucocorticoid receptor. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Oric-101's interaction with its molecular target.
Quantitative Binding and Functional Data
The binding affinity and functional antagonism of Oric-101 for the glucocorticoid receptor have been characterized through a series of in vitro assays. The data consistently demonstrate high potency and selectivity.
| Parameter | Value (nM) | Assay Type | Notes |
| EC50 | 5.6 | GR Antagonism Assay | Half-maximal effective concentration for GR antagonism.[1] |
| IC50 | 7.3 | GR Antagonism Assay | Half-maximal inhibitory concentration for GR antagonism. |
| IC50 (FKBP5 expression) | 17.2 | Cell-based GR Target Gene Expression Assay | Inhibition of dexamethasone-induced expression of the GR target gene FKBP5 in OVCAR5 cells. |
| IC50 (GILZ expression) | 21.2 | Cell-based GR Target Gene Expression Assay | Inhibition of dexamethasone-induced expression of the GR target gene GILZ in OVCAR5 cells. |
| EC50 (Androgen Receptor) | 2500 | Androgen Receptor Agonism Assay | Demonstrates significantly reduced activity at the androgen receptor, indicating selectivity. |
| IC50 (CYP2C8/CYP2C9) | >10,000 | Cytochrome P450 Inhibition Assay | Low potential for drug-drug interactions mediated by these enzymes. |
Glucocorticoid Receptor Signaling Pathway and Oric-101's Mechanism of Action
Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide array of physiological processes through their interaction with the glucocorticoid receptor. In the absence of a ligand, the GR resides primarily in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.
Once in the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the diverse effects of glucocorticoids. In some cancer cells, activation of GR signaling can promote cell survival and resistance to chemotherapy.
Oric-101 is a competitive antagonist of the glucocorticoid receptor. It binds to the ligand-binding domain of the GR, preventing the conformational changes necessary for receptor activation and nuclear translocation. By blocking the binding of endogenous glucocorticoids, Oric-101 inhibits GR-mediated gene transcription, thereby preventing the pro-survival signals that can contribute to therapeutic resistance.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay (Radioligand)
This assay is a standard method to determine the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
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Purified recombinant human glucocorticoid receptor
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[³H]-Dexamethasone (radiolabeled ligand)
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Unlabeled dexamethasone (for determining non-specific binding)
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Oric-101 (test compound)
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Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing stabilizers like molybdate)
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Scintillation fluid
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Scintillation counter
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Multi-well plates (e.g., 96-well)
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Filtration apparatus or dextran-coated charcoal
Procedure:
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Preparation of Reagents: Prepare serial dilutions of Oric-101 and unlabeled dexamethasone in the assay buffer.
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Assay Setup: In a multi-well plate, add the following to each well:
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A fixed concentration of purified glucocorticoid receptor.
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A fixed concentration of [³H]-dexamethasone (typically at or below its dissociation constant, Kd).
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Varying concentrations of Oric-101 or unlabeled dexamethasone.
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For total binding, add only the receptor and radioligand.
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For non-specific binding, add a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess over the radioligand).
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Incubation: Incubate the plate at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
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Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-dexamethasone from the free radioligand. This can be achieved by:
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Filtration: Rapidly filter the contents of each well through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.
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Charcoal Adsorption: Add a dextran-coated charcoal suspension to each well. The charcoal adsorbs the free radioligand, and the receptor-bound complex remains in the supernatant after centrifugation.
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Quantification:
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If using filtration, place the filters in scintillation vials with scintillation fluid.
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If using charcoal adsorption, transfer the supernatant to scintillation vials with scintillation fluid.
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Measure the radioactivity in each vial using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the Oric-101 concentration.
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Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of Oric-101 that displaces 50% of the radiolabeled ligand.
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The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
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Cell-Based GR Target Gene Expression Assay
This assay measures the functional antagonist activity of Oric-101 by quantifying its ability to inhibit the expression of GR-responsive genes induced by a GR agonist.
Materials:
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A suitable cell line expressing the glucocorticoid receptor (e.g., OVCAR5 human ovarian cancer cells).
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Cell culture medium and supplements.
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Dexamethasone (GR agonist).
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Oric-101 (test compound).
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Reagents for RNA extraction (e.g., TRIzol).
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Reagents for reverse transcription and quantitative PCR (RT-qPCR), including primers for target genes (e.g., FKBP5, GILZ) and a housekeeping gene for normalization.
Procedure:
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Cell Culture and Plating: Culture the OVCAR5 cells in the appropriate medium. Seed the cells in multi-well plates and allow them to adhere overnight.
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Compound Treatment:
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Pre-treat the cells with varying concentrations of Oric-101 for a specified period (e.g., 1-2 hours).
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Stimulate the cells with a fixed concentration of dexamethasone (e.g., a concentration that elicits a submaximal response).
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Include control wells with no treatment, dexamethasone alone, and Oric-101 alone.
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Incubation: Incubate the cells for a period sufficient to allow for target gene transcription (e.g., 6-24 hours).
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RNA Extraction: Lyse the cells and extract total RNA using a standard protocol.
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Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
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Quantitative PCR (qPCR):
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Perform qPCR using the synthesized cDNA, specific primers for the target genes (FKBP5, GILZ) and a housekeeping gene (e.g., GAPDH, ACTB).
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Measure the amplification of the target and housekeeping genes in real-time.
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Data Analysis:
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Normalize the expression of the target genes to the expression of the housekeeping gene.
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Calculate the percentage of inhibition of dexamethasone-induced gene expression by Oric-101 at each concentration.
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Plot the percentage of inhibition against the logarithm of the Oric-101 concentration.
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Fit the data to a dose-response curve to determine the IC50 value for the inhibition of each target gene.
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Conclusion
Oric-101 is a high-affinity antagonist of the glucocorticoid receptor with potent functional activity in inhibiting GR-mediated gene expression. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working on glucocorticoid receptor modulators. The high selectivity of Oric-101 for the GR over other steroid receptors, combined with its favorable pharmacokinetic profile, underscores its potential as a therapeutic agent in oncology and other disease areas where GR signaling is implicated.
